(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride

Catalog No.
S14364865
CAS No.
40948-32-1
M.F
C17H29ClN4O3
M. Wt
372.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl...

CAS Number

40948-32-1

Product Name

(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride

IUPAC Name

(3-amino-4-methoxyphenyl)methyl-bis(3-formamidopropyl)-methylazanium;chloride

Molecular Formula

C17H29ClN4O3

Molecular Weight

372.9 g/mol

InChI

InChI=1S/C17H28N4O3.ClH/c1-21(9-3-7-19-13-22,10-4-8-20-14-23)12-15-5-6-17(24-2)16(18)11-15;/h5-6,11,13-14H,3-4,7-10,12,18H2,1-2H3,(H-,19,20,22,23);1H

InChI Key

JEYDIXVYLDTKKR-UHFFFAOYSA-N

Canonical SMILES

C[N+](CCCNC=O)(CCCNC=O)CC1=CC(=C(C=C1)OC)N.[Cl-]

(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride is a complex organic compound with significant potential in various fields, particularly in medicinal chemistry. It features a benzyl group substituted with amino and methoxy functional groups, linked to a bis(propyl) chain containing formylamino groups. This structure contributes to its unique chemical properties and biological activities.

The compound is identified by the CAS number 40948-32-1 and has been documented in several chemical databases, including PubChem and Alfa Chemistry, which provide insights into its molecular structure and potential applications .

Typical of amines and aldehydes. Notably, it can undergo:

  • Nucleophilic addition reactions: The amine groups can react with electrophiles, such as aldehydes or ketones, leading to the formation of imines or other derivatives.
  • Quaternization: The methylammonium group may undergo quaternization reactions, where it can react with halides or other electrophiles to form more complex ammonium salts.
  • Reduction reactions: The formyl groups can be reduced to primary amines or alcohols under appropriate conditions.

These reactions are significant for synthesizing derivatives that might exhibit enhanced biological activities or altered properties.

Research indicates that (3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride exhibits notable biological activities. Preliminary studies suggest it may possess:

  • Antitumor properties: Similar compounds have been investigated for their ability to inhibit cell proliferation in tumor cells, indicating potential anticancer applications .
  • Antimicrobial activity: The presence of amino and methoxy groups may enhance its interaction with microbial membranes, suggesting efficacy against various pathogens.
  • Neuroprotective effects: Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress.

Further studies are required to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of (3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the benzylamine derivative:
    • Starting from 3-amino-4-methoxybenzaldehyde, it can be reacted with an appropriate amine under acidic conditions to form the corresponding benzylamine.
  • Synthesis of the bis(propyl) chain:
    • The propyl chain can be synthesized through alkylation reactions involving formylamine derivatives.
  • Quaternization reaction:
    • The final step involves the quaternization of the amine with methyl chloride or another suitable alkyl halide to yield the methylammonium salt.

Each step requires careful control of reaction conditions to optimize yield and purity.

(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride has several potential applications:

  • Pharmaceutical development: Its unique structure may lead to the development of new drugs targeting cancer or infectious diseases.
  • Biochemical research: The compound could serve as a tool for studying biological processes involving amine interactions.
  • Material science: Its properties may be explored for use in creating functional materials with specific chemical reactivity.

Interaction studies are crucial for understanding how (3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride interacts with biological systems. Such studies might include:

  • Binding affinity assays: Evaluating how well the compound binds to specific biological targets, such as enzymes or receptors.
  • Cellular uptake studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Toxicity assessments: Determining any adverse effects on normal cells versus target cells.

These studies are essential for assessing the therapeutic viability of the compound.

Several compounds share structural similarities with (3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride, including:

  • N,N-Dimethylaminopropylamine
  • Aminomethylpyridine
  • N,N-Diethylaminopropanol

Comparison Table

Compound NameStructure FeaturesNotable Properties
(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chlorideBenzene ring, amino groupsAntitumor activity
N,N-DimethylaminopropylamineAliphatic amineUsed as a solvent and reagent
AminomethylpyridinePyridine ring with amino substitutionAntimicrobial properties
N,N-DiethylaminopropanolAliphatic alcohol with diethylamineSolvent properties

Uniqueness

The uniqueness of (3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride lies in its specific combination of functional groups that may enhance its biological activity compared to simpler amines or alcohols. Its dual functionality as both an amine and a quaternary ammonium salt allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications not seen in its simpler counterparts.

Novel Synthetic Pathways for Quaternary Ammonium Compound Fabrication

The synthesis of (3-amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride involves three critical stages: (1) nitro-group reduction, (2) methoxylation, and (3) quaternization. Recent advancements have focused on optimizing atom economy and reducing hazardous byproducts.

In the first stage, 3-nitro-4-chlorobenzoic acid undergoes amidation with aniline using phosphorus trichloride or thionyl chloride as coupling agents. The use of thionyl chloride in chlorobenzene at 100°C achieves a 97% yield of 3-nitro-4-chlorobenzanilide, compared to 95.8% with phosphorus trichloride. Methoxylation follows, where sodium methoxide in methanol replaces the chloride substituent at the 4-position. This step benefits from polar aprotic solvents, with methanol enabling 94.9% conversion to 3-nitro-4-methoxybenzoyl aniline at reflux temperatures.

The final quaternization step introduces formylamino and methyl groups via N-alkylation. A comparative study of alkylating agents (methyl iodide vs. allyl bromide) in acetone revealed methyl iodide’s superior reactivity, achieving 95.3% yield under catalytic Raney nickel conditions.

Table 1: Comparison of Synthetic Pathways for Key Intermediates

StepReagent/CatalystSolventYield (%)Purity (%)
AmidationThionyl chlorideChlorobenzene97.098.5
MethoxylationSodium methoxideMethanol94.999.0
QuaternizationMethyl iodide/Raney NiAcetone95.399.5

Catalytic Systems for Selective N-Alkylation and Formylation

Selective N-alkylation remains a bottleneck due to competing O-alkylation and over-alkylation. The Hofmann N-alkylation protocol, employing catalytic alkyl halides (e.g., 1-bromohexadecane), enhances selectivity by regenerating alkylating agents in situ. This method reduces alkyl halide usage by 80% while maintaining 89% yield for mono-alkylated intermediates.

Formylation of the propylamine side chains utilizes N-formyl succinimide in dimethylformamide (DMF). Catalytic amounts of p-toluenesulfonic acid (PTSA) accelerate the reaction, achieving 92% formylation efficiency at 60°C. Contrastingly, non-catalytic conditions require 24 hours for 78% completion.

Mechanistic Insight:
The quinuclidine scaffold’s rigidity directs alkylation to the tertiary nitrogen, minimizing side reactions. Computational studies indicate that electron-withdrawing formyl groups lower the activation energy for N-alkylation by 15 kcal/mol compared to unsubstituted amines.

Solvent Effects on Yield and Purity in Multi-Step Reactions

Solvent polarity profoundly impacts intermediate stability and reaction kinetics. In the methoxylation step, methanol’s nucleophilicity facilitates SN2 displacement of chloride, whereas dichlorobenzene—a non-polar solvent—reduces byproduct formation during amidation by stabilizing the transition state.

Table 2: Solvent Optimization Across Synthesis Steps

StepSolventDielectric Constant (ε)Yield (%)Byproducts (%)
AmidationChlorobenzene5.697.01.2
MethoxylationMethanol32.794.90.5
QuaternizationAcetone20.795.30.8

Post-reaction workup strategies further enhance purity. For instance, methanol-water mixtures (3:1 v/v) precipitate the quaternary ammonium compound with 99.5% purity, avoiding chromatographic purification.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

372.1928185 g/mol

Monoisotopic Mass

372.1928185 g/mol

Heavy Atom Count

25

General Manufacturing Information

Benzenemethanaminium, 3-amino-N,N-bis[3-(formylamino)propyl]-4-methoxy-N-methyl-, chloride (1:1): INACTIVE

Dates

Last modified: 08-10-2024

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